

Application Notes and Protocols for the Analytical Detection of Phenpromethamine Hydrochloride

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Compound of Interest

Compound Name: *Phenpromethamine hydrochloride*

Cat. No.: *B134826*

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Introduction

Phenpromethamine hydrochloride (N,β-dimethylphenethylamine hydrochloride) is a sympathomimetic amine belonging to the phenethylamine class.^[1] Historically used as a nasal decongestant under the brand name Vonedrine, it is now identified as a stimulant and is a prohibited substance by the World Anti-Doping Agency.^{[1][2]} Its structural similarity to other phenethylamines, such as methamphetamine, necessitates reliable and specific analytical methods for its detection and quantification in various matrices, including pharmaceutical formulations, dietary supplements, and biological samples.^{[1][3]}

These application notes provide detailed protocols for the analysis of **Phenpromethamine hydrochloride** using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analytical methods described. It is important to note that while these methods are applicable to **Phenpromethamine hydrochloride**, some of the specific performance characteristics provided are based on data from structurally similar phenethylamine compounds due to the

limited availability of published validation data for Phenpromethamine itself. Method validation with **Phenpromethamine hydrochloride** standards is essential before routine use.

Parameter	Gas Chromatography-Mass Spectrometry (GC-MS)	High-Performance Liquid Chromatography (HPLC-UV/MS)
Linearity Range	50 - 2000 ng/mL[4]	50 - 1000 ng/mL[5]
Correlation Coefficient (r^2)	> 0.995[4]	≥ 0.995 [5]
Limit of Detection (LOD)	5 - 10 ng/mL[5]	5 ng/mL (LC-MS)[5]
Limit of Quantification (LOQ)	22.2 - 60.25 ng/mL[6]	25 ng/mL (LC-MS)[7]
Recovery	70.3% - 116.6%[3]	70% - 80% (in biological samples)[7]
Precision (%RSD)	< 8.6%[3]	< 6.8%[7]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Method for the Analysis of Phenpromethamine in Urine

This protocol is designed for the qualitative and quantitative analysis of Phenpromethamine in urine samples. Derivatization is often necessary for phenethylamines to improve their chromatographic properties.[8]

a. Sample Preparation: Liquid-Liquid Extraction (LLE)

- To 2 mL of urine sample, add an appropriate internal standard (e.g., methamphetamine-d5).
- Add 1 mL of 0.1 M phosphate buffer (pH 6) and vortex to mix.[4]
- Alkalinize the sample to a pH > 9 with a suitable base (e.g., 1 M NaOH).
- Add 5 mL of an organic extraction solvent (e.g., a mixture of chloroform and isopropanol, 9:1 v/v).

- Vortex for 10 minutes, then centrifuge at 3000 rpm for 5 minutes to separate the layers.
- Transfer the organic (upper) layer to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of ethyl acetate for derivatization.

b. Derivatization

- To the reconstituted extract, add 50 μ L of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS or pentafluoropropionic anhydride (PFPA).^[8]
- Cap the vial and heat at 70°C for 30 minutes.
- Cool to room temperature before injection into the GC-MS system.

c. GC-MS Conditions

- GC System: Agilent 7890B GC or equivalent.
- Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 μ m film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Inlet Temperature: 250°C.
- Injection Volume: 1 μ L in splitless mode.
- Oven Temperature Program:
 - Initial temperature of 70°C, hold for 1 minute.
 - Ramp to 280°C at a rate of 15°C/min.
 - Hold at 280°C for 5 minutes.
- MS System: Agilent 5977B MSD or equivalent.

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Acquisition Mode: Full scan (m/z 40-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

d. Data Analysis

- Identify Phenpromethamine by comparing the retention time and mass spectrum of the derivatized analyte to a certified reference standard.
- For quantitative analysis, construct a calibration curve using the peak area ratio of the analyte to the internal standard.

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Phenpromethamine Hydrochloride in Pharmaceutical Formulations

This protocol is suitable for the quantification of **Phenpromethamine hydrochloride** in solid dosage forms or dietary supplements.

a. Sample Preparation

- Weigh and finely powder a representative number of tablets or capsules.
- Accurately weigh a portion of the powder equivalent to a target concentration of **Phenpromethamine hydrochloride** (e.g., 10 mg).
- Transfer the powder to a 100 mL volumetric flask.
- Add approximately 70 mL of diluent (e.g., a mixture of water and methanol, 50:50 v/v) and sonicate for 15 minutes to dissolve the active ingredient.
- Allow the solution to cool to room temperature and dilute to the mark with the diluent.

- Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

b. HPLC-UV Conditions

- HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a gradient or isocratic elution. For example, an isocratic elution with a ratio of 30:70 (v/v) acetonitrile to buffer.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- Detection Wavelength: 215 nm.

c. Data Analysis

- Quantify **Phenpromethamine hydrochloride** by comparing the peak area of the sample to a calibration curve prepared from certified reference standards.

Chiral Separation of Phenpromethamine Enantiomers by HPLC

As Phenpromethamine is a chiral molecule, separating its enantiomers can be crucial for pharmaceutical and toxicological studies.[\[9\]](#)[\[10\]](#)

a. Sample Preparation

- Prepare samples as described in the HPLC-UV method.

b. Chiral HPLC Conditions

- HPLC System: As above.

- Column: A chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralcel OD-H) or a protein-based column.[10]
- Mobile Phase: The mobile phase will be highly dependent on the chiral column used. Typical mobile phases for polysaccharide-based columns in normal phase mode are mixtures of n-hexane, ethanol, and a basic additive like diethylamine.
- Flow Rate: Typically 0.5 - 1.0 mL/min.
- Column Temperature: Ambient or controlled (e.g., 25°C).
- Injection Volume: 10 μ L.
- Detection: UV at 215 nm.

c. Data Analysis

- The two enantiomers will elute as separate peaks. The enantiomeric ratio can be determined from the respective peak areas.

Visualizations



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Caption: Workflow for GC-MS analysis of Phenpromethamine in urine.



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Caption: Workflow for HPLC analysis of **Phenpromethamine Hydrochloride**.

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